An In-Depth Technical Guide to 2-Methoxy-3,5-dimethylbenzaldehyde: Synthesis, Characterization, and Application
An In-Depth Technical Guide to 2-Methoxy-3,5-dimethylbenzaldehyde: Synthesis, Characterization, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-3,5-dimethylbenzaldehyde is a polysubstituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—a methoxy group and two methyl groups ortho and para to the aldehyde functionality—imparts specific steric and electronic properties that make it a versatile building block in medicinal chemistry, agrochemical development, and materials science.[1] Furthermore, its distinct aromatic profile has led to its use in the fragrance and flavor industries.[1]
This guide provides a comprehensive technical overview of 2-Methoxy-3,5-dimethylbenzaldehyde, from its fundamental physicochemical properties to its synthesis and rigorous analytical characterization. The methodologies presented herein are grounded in established chemical principles, offering field-proven insights to guide researchers in its effective utilization.
Part 1: Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. 2-Methoxy-3,5-dimethylbenzaldehyde is a liquid at room temperature, a characteristic that influences its handling and reaction setup.[1][2] Its solubility in common organic solvents like ethanol and ether, contrasted with limited aqueous solubility, dictates the choice of solvent systems for both reaction and purification.[2]
| Identifier | Value | Source(s) |
| IUPAC Name | 2-Methoxy-3,5-dimethylbenzaldehyde | N/A |
| CAS Number | 16313-77-2 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3] |
| Molecular Weight | 164.20 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Purity | ≥95% (as determined by NMR) | [1] |
| Solubility | Soluble in ethanol, ether; limited in water | [2] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [1][4] |
Part 2: Synthesis Pathway and Experimental Protocol
The synthesis of substituted benzaldehydes can be achieved through various formylation reactions. For 2-Methoxy-3,5-dimethylbenzaldehyde, a logical and efficient approach is the ortho-formylation of the corresponding substituted anisole, 1-methoxy-2,4-dimethylbenzene. The Duff reaction or directed ortho-metalation are viable strategies.[5] Below is a detailed protocol based on a directed ortho-metalation pathway, which offers high regioselectivity.
Causality of Experimental Choices:
-
Starting Material: 1-methoxy-2,4-dimethylbenzene is chosen because the methoxy group is a potent ortho-directing group, facilitating lithiation at the C2 position.
-
Reagent: n-Butyllithium (n-BuLi) is a strong base required to deprotonate the aromatic ring, creating a nucleophilic aryl-lithium species.
-
Solvent & Temperature: Anhydrous tetrahydrofuran (THF) is an appropriate polar aprotic solvent that is stable to strong bases at low temperatures. The reaction is conducted at -78°C to prevent side reactions and ensure kinetic control of the lithiation.
-
Formylating Agent: Anhydrous N,N-dimethylformamide (DMF) serves as the electrophilic source of the aldehyde group.
-
Quenching: The reaction is quenched with a mild acid (NH₄Cl) to protonate the intermediate alkoxide and neutralize any remaining organolithium species.
Diagram of Synthetic Pathway
Caption: Synthetic route via directed ortho-metalation.
Step-by-Step Synthesis Protocol
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-methoxy-2,4-dimethylbenzene (1.0 eq) and anhydrous THF (10 mL per mmol of substrate).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70°C. Stir the resulting solution at -78°C for 2 hours.
-
Formylation: Add anhydrous DMF (1.5 eq) dropwise to the aryl-lithium solution. The reaction is typically exothermic; maintain the temperature at -78°C. After addition, allow the reaction to stir for an additional 3 hours at this temperature.
-
Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.
Part 3: Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures a self-validating system where each method provides complementary information.
Analytical Workflow Diagram
Caption: Integrated workflow for quality control analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. For 2-Methoxy-3,5-dimethylbenzaldehyde, ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies the unique carbon environments. The aldehydic proton is particularly diagnostic, appearing at a characteristic downfield shift (9-10 ppm).[6][7][8][9]
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
-
Aldehyde (-CHO): ~10.3 ppm (singlet)
-
Aromatic (Ar-H): ~7.2 ppm (singlet) and ~7.0 ppm (singlet)
-
Methoxy (-OCH₃): ~3.9 ppm (singlet)
-
Methyl (-CH₃): ~2.4 ppm (singlet) and ~2.3 ppm (singlet)
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.
-
Analysis: Process the spectra to identify chemical shifts, integration values, and coupling patterns. Compare the observed data with predicted values to confirm the structure.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the gold standard for determining the purity of non-volatile organic compounds.[10] A reverse-phase method is ideal for this molecule, separating it from more polar or less polar impurities based on partitioning between a nonpolar stationary phase (C18) and a polar mobile phase.[11][12]
Step-by-Step Protocol:
-
System: An HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is effective. Start with a higher water concentration (e.g., 60% water, 40% acetonitrile) and ramp up to a higher acetonitrile concentration (e.g., 95% acetonitrile) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Prepare a ~0.1 mg/mL solution of the compound in acetonitrile. Filter through a 0.45 µm syringe filter.[10]
-
Injection & Analysis: Inject 10 µL and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It separates components in the gas phase followed by mass analysis, which provides a molecular weight and a fragmentation pattern (a molecular "fingerprint").[13][14] This is ideal for confirming the identity of the main peak and detecting any volatile impurities.
Step-by-Step Protocol:
-
System: A GC system coupled to a mass spectrometer.
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Injection: Inject 1 µL of a dilute solution (~0.1 mg/mL in dichloromethane) in split mode.
-
MS Analysis: Use electron ionization (EI) at 70 eV. Scan from m/z 40 to 300.
-
Data Analysis: The primary peak should exhibit a molecular ion (M⁺) at m/z = 164. The fragmentation pattern should be consistent with the structure (e.g., loss of a methyl group, loss of CO).
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-Methoxy-3,5-dimethylbenzaldehyde, key absorptions include the strong carbonyl (C=O) stretch of the aldehyde and C-H stretches for the aromatic and aliphatic groups.[15][16][17][18][19]
Characteristic Absorptions:
-
Aliphatic C-H Stretch: ~2950-2850 cm⁻¹
-
Aldehyde C-H Stretch: Two weak bands around 2830 cm⁻¹ and 2730 cm⁻¹[6]
-
Conjugated Aldehyde C=O Stretch: Strong band at ~1685-1710 cm⁻¹[6]
-
C-O Ether Stretch: ~1250 cm⁻¹
Step-by-Step Protocol:
-
Sample Preparation: Apply a thin film of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: Place the plates in the spectrometer and acquire the spectrum over the range of 4000-600 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and confirm the presence of the expected functional groups.
Conclusion
2-Methoxy-3,5-dimethylbenzaldehyde is a synthetically important molecule whose utility is unlocked through a clear understanding of its properties and a robust methodology for its synthesis and quality control. The protocols outlined in this guide provide a validated framework for researchers to produce and characterize this compound with a high degree of confidence. By integrating multiple analytical techniques—NMR, HPLC, GC-MS, and FTIR—a comprehensive and trustworthy assessment of the material's identity and purity is achieved, ensuring its suitability for downstream applications in drug discovery and chemical innovation.
References
-
Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). Liberty University. Retrieved January 10, 2026, from [Link]
-
2-Methoxy-3,5-dimethylbenzaldehyde | 16313-77-2. (n.d.). Appchem. Retrieved January 10, 2026, from [Link]
-
van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved January 10, 2026, from [Link]
-
Kim, S. J., et al. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Retrieved January 10, 2026, from [Link]
-
IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. Retrieved January 10, 2026, from [Link]
-
Spectroscopy of Aromatic Compounds. (2023). OpenStax. Retrieved January 10, 2026, from [Link]
- Process for the preparation of substituted benzaldehydes. (1986). Google Patents.
-
Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]
-
Spectroscopy of Aromatic Compounds. (n.d.). OpenStax adaptation. Retrieved January 10, 2026, from [Link]
-
Carbon Isotope Characterization of Organic Intermediaries in Hydrothermal Hydrocarbon Synthesis by Pyrolysis-GC-MS-C-IRMS. (n.d.). NASA Technical Reports Server. Retrieved January 10, 2026, from [Link]
-
Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 10, 2026, from [Link]
-
2-Hydroxy-3,5-dimethoxybenzaldehyde. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
GC-MS chromatogram of organic intermediates detected in the plasma... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Development of a HPLC-FL method to determine benzaldehyde... (2019). PMC - NIH. Retrieved January 10, 2026, from [Link]
-
Development of a HPLC-FL method to determine benzaldehyde... (2019). RSC Advances. Retrieved January 10, 2026, from [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques... (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). (n.d.). EPA. Retrieved January 10, 2026, from [Link]
-
Spectroscopy Tutorial: Aldehydes. (n.d.). University of Colorado Boulder. Retrieved January 10, 2026, from [Link]
-
1H Chemical Shifts in NMR. Part 19. (n.d.). Modgraph. Retrieved January 10, 2026, from [Link]
-
Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS). (2022). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Detection and Identification of organics by FTIR and GC-MS Techniques. (n.d.). International Journal of Multidisciplinary Research and Development. Retrieved January 10, 2026, from [Link]
-
Example 8. (n.d.). University of Colorado Boulder. Retrieved January 10, 2026, from [Link]
-
Spectroscopy of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]
-
Spectroscopy of Aldehydes and Ketones. (n.d.). Fiveable. Retrieved January 10, 2026, from [Link]
-
2,5-Dimethoxybenzaldehyde. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 16313-77-2: 2-methoxy-3,5-dimethylbenzaldehyde [cymitquimica.com]
- 3. appchemical.com [appchemical.com]
- 4. 16313-77-2|2-Methoxy-3,5-dimethylbenzaldehyde|BLD Pharm [bldpharm.com]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fiveable.me [fiveable.me]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 17. azooptics.com [azooptics.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
